2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid
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Overview
Description
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 2-nitro-4-(trifluoromethyl)aniline is coupled with a propanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-nitro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-amino-4-(trifluoromethyl)phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Amino-4-(trifluoromethyl)phenylpropanoic acid
- 4-(Trifluoromethyl)aniline
Uniqueness
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical research.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZTZQLWLHTSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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